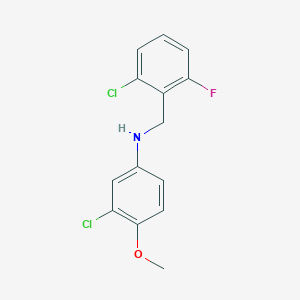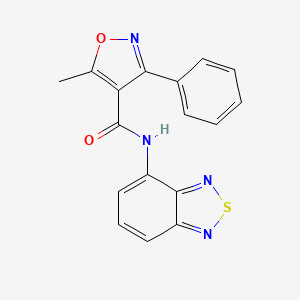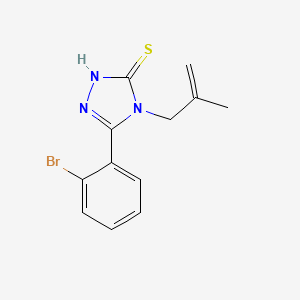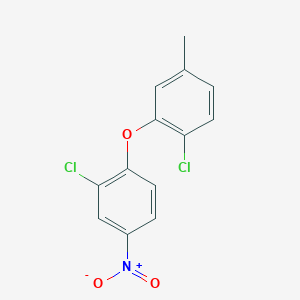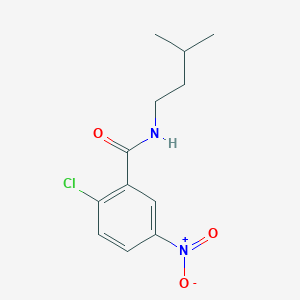
2-chloro-N-(3-methylbutyl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-methylbutyl)-5-nitrobenzamide is an organic compound with the molecular formula C12H16ClNO3 It is a derivative of benzamide, characterized by the presence of a chlorine atom, a nitro group, and a 3-methylbutyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methylbutyl)-5-nitrobenzamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the benzene ring.
Chlorination: The nitrated benzamide is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Alkylation: The final step involves the alkylation of the chlorinated nitrobenzamide with 3-methylbutylamine under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methylbutyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding hydroxyl derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chain, to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 2-chloro-N-(3-methylbutyl)-5-aminobenzamide.
Substitution: 2-hydroxy-N-(3-methylbutyl)-5-nitrobenzamide.
Oxidation: Carboxylic acid derivatives of the alkyl side chain.
Scientific Research Applications
2-chloro-N-(3-methylbutyl)-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylbutyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and the alkyl side chain may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-methylbutyl)-5-aminobenzamide: A reduction product of the nitro compound.
2-hydroxy-N-(3-methylbutyl)-5-nitrobenzamide: A substitution product where the chlorine atom is replaced by a hydroxyl group.
2-chloro-N-(3-methylbutyl)-5-(1-piperidinylsulfonyl)benzamide: A derivative with a piperidinylsulfonyl group.
Uniqueness
2-chloro-N-(3-methylbutyl)-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-N-(3-methylbutyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(2)5-6-14-12(16)10-7-9(15(17)18)3-4-11(10)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAWJRCOXSIDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B5698884.png)
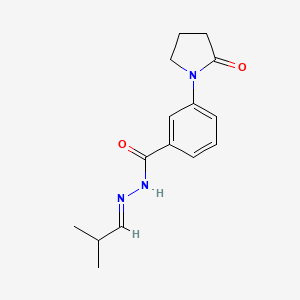
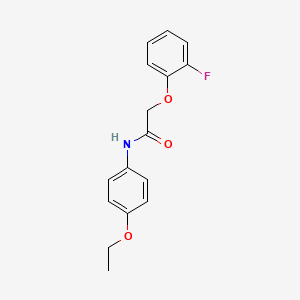
![6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5698899.png)
![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5698907.png)
![{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)
![N-benzyl-5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5698915.png)
![N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
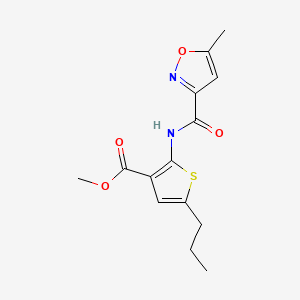
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5698942.png)
